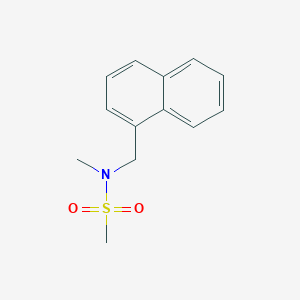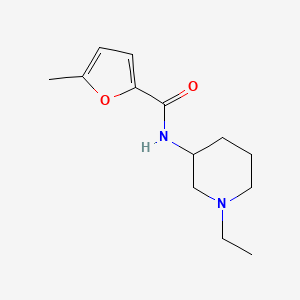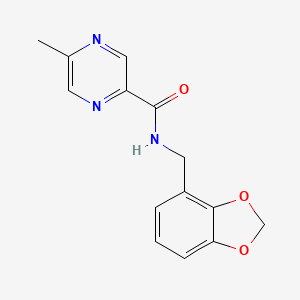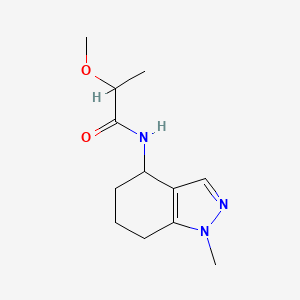
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide is a synthetic compound that features a pyrrolidine ring, a butanoyl group, and a butylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the N-alkylation of pyrrolidine with butanoyl chloride and butylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of the pyrrolidine ring.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The pyrrolidine ring may interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The sulfonyl and butanoyl groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a similar ring structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring, offering different reactivity and biological activity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct chemical properties.
Uniqueness
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both butanoyl and butylsulfonyl groups on the pyrrolidine ring enhances its potential for diverse applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
1-butanoyl-N-butylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-3-5-10-20(18,19)14-13(17)11-8-6-9-15(11)12(16)7-4-2/h11H,3-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWVHZMDYORUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(=O)C1CCCN1C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)
![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)

![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)



![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)
